4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Description

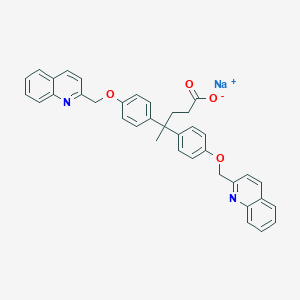

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt is a sodium salt derivative of a pentanoic acid backbone modified with two 4-(2-quinolylmethoxy)phenyl groups. The sodium salt form enhances solubility in polar solvents, making it suitable for biomedical and polymer applications.

Properties

Molecular Formula |

C37H31N2NaO4 |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |

InChI |

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |

InChI Key |

IQIPMOPRODKMFM-UHFFFAOYSA-M |

SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

Isomeric SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ABT-080 involves several steps starting from commercially available diphenolic acid. The reaction of phenol with 4-oxopentanoic acid in the presence of sulfuric acid yields 4,4-bis(4-hydroxyphenyl)pentanoic acid. This intermediate is then esterified with methanol and sulfuric acid to produce the methyl pentanoate . The final product, ABT-080, is obtained through further chemical modifications.

Chemical Reactions Analysis

ABT-080 undergoes various chemical reactions, including:

Oxidation: ABT-080 can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the quinolylmethoxy groups.

Substitution: ABT-080 can undergo substitution reactions, particularly at the quinolylmethoxy groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Overview

ABT-080 is primarily recognized for its role as a leukotriene biosynthesis inhibitor. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and other inflammatory diseases. By inhibiting the formation of leukotrienes, ABT-080 offers promising avenues for therapeutic intervention.

Scientific Research Applications

1. Pharmacological Research

- Leukotriene Inhibition : ABT-080 is utilized in studies focused on the inhibition of leukotriene biosynthesis. It specifically inhibits the 5-lipoxygenase activating protein (FLAP), which is crucial for leukotriene production. This mechanism helps in understanding the inflammatory processes and potential treatments for conditions like asthma .

2. Immunology

- Inflammatory Response Studies : The compound aids researchers in elucidating the role of leukotrienes in immune responses. Its application in immunological studies has provided insights into how leukotrienes contribute to inflammation and allergic reactions.

3. Drug Development

- Therapeutic Potential : ABT-080 is being investigated for its potential therapeutic applications in treating asthma and other inflammatory diseases. Its unique mechanism of action as a direct inhibitor of leukotriene biosynthesis distinguishes it from other leukotriene receptor antagonists like montelukast and zafirlukast .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ABT-080 in preclinical models:

- Asthma Models : In animal studies, ABT-080 demonstrated significant reductions in airway hyperresponsiveness and inflammation when administered prior to allergen exposure.

- Inflammation Models : Research has shown that treatment with ABT-080 leads to decreased levels of pro-inflammatory cytokines associated with leukotriene activity, suggesting its potential utility in broader inflammatory conditions .

Mechanism of Action

ABT-080 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. By blocking this pathway, ABT-080 prevents the formation of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses. This inhibition helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma and related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4,4-Bis(4-hydroxyphenyl)pentanoic acid (Diphenolic Acid, DPA)

- Structure: Central pentanoic acid with two 4-hydroxyphenyl groups at the 4th carbon .

- Synthesis: Condensation of levulinic acid with phenol via acid catalysis .

- Applications :

| Property | DPA | Target Compound (Sodium Salt) |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₄ | C₃₄H₂₈N₂O₅Na (estimated) |

| Functional Groups | -OH, -COOH | -OCH₂(quinolyl), -COO⁻Na⁺ |

| Solubility | Low in water, high in organics | High in polar solvents (due to Na⁺) |

| Key Applications | Polymer synthesis | Potential drug delivery, imaging agents |

4,4-Bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid (IBHP)

- Structure : DPA derivative with four iodine atoms replacing hydroxyl hydrogens .

- Synthesis : Electrophilic iodination of DPA using NaI and NaOCl .

- Applications :

| Property | IBHP | Target Compound (Sodium Salt) |

|---|---|---|

| Molecular Formula | C₁₆H₁₂I₄O₄ | C₃₄H₂₈N₂O₅Na |

| Key Substituents | -I (four atoms) | -OCH₂(quinolyl) (two groups) |

| Radiopacity | High (due to iodine) | Likely low (no heavy atoms) |

| Biofunctionalization | Via -COOH | Via -COO⁻Na⁺ or quinolyl groups |

Sodium Salts of Carboxylic Acids

- Examples: Sodium pentanoate (C₅H₉O₂Na) , sodium deoxycholate .

- Properties: Enhanced water solubility due to ionic character. Used in decarboxylation reactions (e.g., butane synthesis from sodium pentanoate ).

| Property | Sodium Pentanoate | Target Compound |

|---|---|---|

| Molecular Formula | C₅H₉O₂Na | C₃₄H₂₈N₂O₅Na |

| Reactivity | Decarboxylation to alkanes | Likely stable in aqueous solutions |

| Applications | Lab-scale hydrocarbon synthesis | Biomedical or polymeric uses (speculative) |

Carbamoyl/Biphenyl Derivatives

- Examples: 4,4-bis{4-[(biphenyl-4-ylcarbamoyl)oxy]phenyl}pentanoic acid (CAS 6636-84-6) . 4,4-bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid (CAS 6634-59-9) .

- Properties :

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunology and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes two quinolylmethoxy phenyl groups attached to a pentanoic acid backbone. This specific arrangement contributes to its biological properties, particularly in modulating immune responses.

Research indicates that this compound plays a role in the inhibition of leukotriene biosynthesis. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in various diseases such as asthma and allergic reactions. By inhibiting their synthesis, this compound may reduce inflammation and modulate immune responses effectively.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by inhibiting leukotriene synthesis, which is crucial for managing conditions like asthma and other inflammatory diseases.

- Immunomodulatory Effects : It influences immune cell function, potentially enhancing or suppressing immune responses depending on the context.

- Potential Therapeutic Applications : Given its mechanism of action, there is potential for this compound in treating inflammatory diseases and conditions characterized by excessive leukotriene production.

Table 1: Summary of Biological Studies

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for any therapeutic application. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety profiles.

Table 2: Toxicity Studies Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.